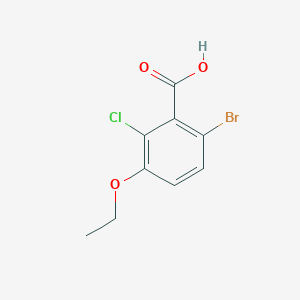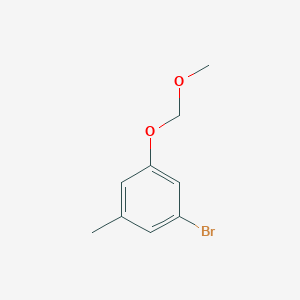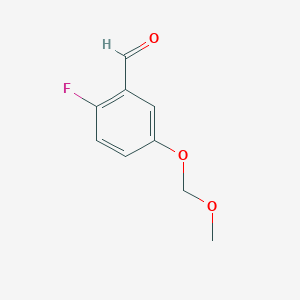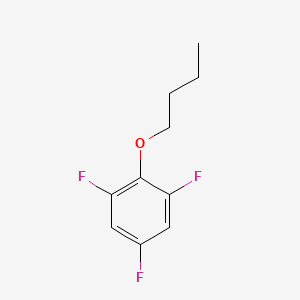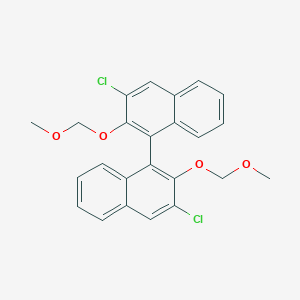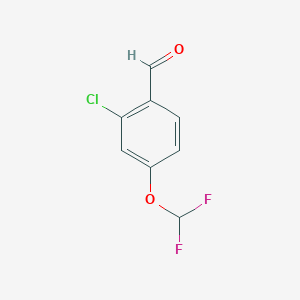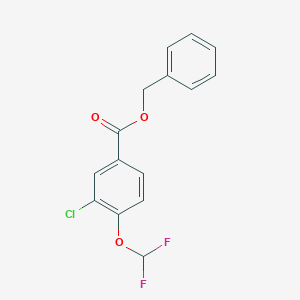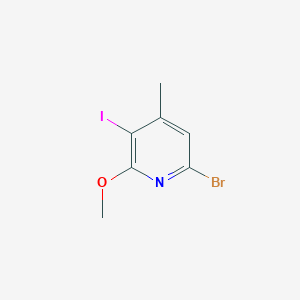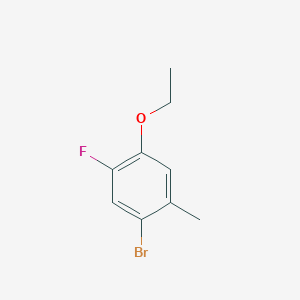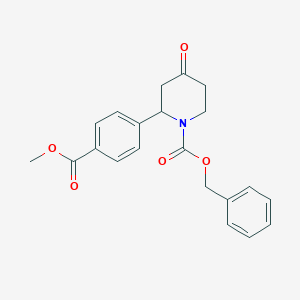
1-Bromo-5-fluoro-4-isopropoxy-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-fluoro-4-isopropoxy-2-methylbenzene is an organic compound with the molecular formula C10H12BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, isopropoxy, and methyl groups. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-fluoro-4-isopropoxy-2-methylbenzene is used in various scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Material Science: In the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Chemical Biology: In the study of biological pathways and mechanisms involving halogenated aromatic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-5-fluoro-4-isopropoxy-2-methylbenzene can be synthesized through a multi-step process involving the bromination, fluorination, and alkylation of a benzene derivative. The typical synthetic route involves:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Introduction of a fluorine atom using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like Selectfluor.
Alkylation: Introduction of the isopropoxy group through an alkylation reaction using isopropyl alcohol and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Including distillation, crystallization, and chromatography to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-5-fluoro-4-isopropoxy-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or an alkoxide.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles like nitronium ions (NO2+).
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or sodium alkoxide (NaOR) in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro-substituted benzene derivatives.
Oxidation: Formation of carboxylic acids.
Wirkmechanismus
The mechanism of action of 1-Bromo-5-fluoro-4-isopropoxy-2-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The isopropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-isopropoxy-2-methylbenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
1-Bromo-4,5-difluoro-2-methylbenzene: Contains an additional fluorine atom, affecting its electronic properties.
2-Bromo-5-chloro-1,3-dimethylbenzene: Contains a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness
1-Bromo-5-fluoro-4-isopropoxy-2-methylbenzene is unique due to the combination of bromine, fluorine, isopropoxy, and methyl groups on the benzene ring. This specific substitution pattern imparts distinct electronic and steric properties, making it valuable for various chemical and industrial applications.
Eigenschaften
IUPAC Name |
1-bromo-5-fluoro-2-methyl-4-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-6(2)13-10-4-7(3)8(11)5-9(10)12/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBMGCFCNCSPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
